molecular formula C19H32O3 B126467 Chaetomellic Acid A Anhydride CAS No. 150240-39-4

Chaetomellic Acid A Anhydride

Cat. No.: B126467
CAS No.: 150240-39-4
M. Wt: 308.5 g/mol
InChI Key: MTXAAHDAKIGAJG-UHFFFAOYSA-N
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Description

Chaetomellic Acid A Anhydride is an organic compound with a complex structure that includes a furan ring substituted with methyl and tetradecyl groups

Mechanism of Action

Target of Action

Chaetomellic Acid A Anhydride, also known as 3-Methyl-4-tetradecyl-2,5-furandione, is a potent inhibitor of farnesyl protein transferase (FPTase) . FPTase is an enzyme that plays a crucial role in the post-translational modification of proteins, including the Ras protein, which is involved in cell signal transduction .

Mode of Action

The compound interacts with its target, FPTase, by inhibiting its activity . This inhibition prevents the farnesylation of the Ras protein, a process necessary for the protein’s function in signal transduction . By inhibiting this process, this compound can disrupt the signaling pathways in which Ras is involved .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ras signaling pathway . The Ras protein is involved in transmitting signals within cells, which can lead to cell growth and division . By inhibiting the farnesylation of Ras, this compound disrupts this signaling pathway, potentially affecting cell growth and division .

Pharmacokinetics

It is known that the compound is unstable under mild basic conditions and readily hydrolyses to the dicarboxylate anion .

Result of Action

The inhibition of FPTase by this compound leads to the disruption of the Ras signaling pathway . This disruption can affect various cellular processes, including cell growth and division

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is unstable under mild basic conditions, which can affect its efficacy . Additionally, the presence of other compounds or conditions that affect FPTase or the Ras signaling pathway could potentially influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Chaetomellic Acid A Anhydride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of farnesyltransferase, an enzyme involved in the post-translational modification of proteins . This interaction is significant because it can affect the function of proteins that require farnesylation for their activity. Additionally, this compound can interact with other biomolecules, such as lipids and nucleic acids, further influencing biochemical pathways and cellular processes.

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the Ras signaling pathway, which is crucial for cell growth and differentiation . By inhibiting farnesyltransferase, this compound can prevent the proper functioning of Ras proteins, leading to alterations in cell signaling and gene expression. This can result in changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. It binds to the active site of farnesyltransferase, inhibiting its activity and preventing the farnesylation of target proteins . This inhibition can lead to changes in the localization and function of these proteins, ultimately affecting cellular processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including damage to tissues and organs. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and function. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its activity and function. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can also influence its accumulation and overall activity within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or the Golgi apparatus, where it can interact with specific proteins and enzymes. The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chaetomellic Acid A Anhydride typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method includes the alkylation of 3-methyl-2,5-furandione with tetradecyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process conditions are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Chaetomellic Acid A Anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furan ring to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the alkyl chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chaetomellic Acid A Anhydride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandione, 3-methyl-:

    2,5-Furandione, dihydro-3-methyl-: This compound is a reduced form of Chaetomellic Acid A Anhydride, with a more saturated ring structure.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where similar compounds may not be effective.

Properties

IUPAC Name

3-methyl-4-tetradecylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXAAHDAKIGAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471140
Record name 3-Methyl-4-tetradecyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150240-39-4
Record name 3-Methyl-4-tetradecyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic approaches to obtain Chaetomellic Acid A Anhydride?

A1: Two main synthetic routes to this compound (3-Methyl-4-tetradecyl-2,5-furandione) are described in the literature:

  • Nickel-catalyzed double carboxylation: This method utilizes a nickel catalyst, 1-trimethylsilylallenes, and carbon dioxide to yield 1-trimethylsilylprop-1-ene-2,3-dioic acid derivatives, which can be further processed to obtain the desired anhydride. []
  • Chemoselective carbon-carbon coupling: This approach involves a multi-step synthesis starting with dimethyl bromomethylfumarate. Grignard reagents are used for SN2' coupling reactions, followed by hydrolysis and ring closure to achieve the final product. []

Q2: Are there any alternative synthetic routes for this compound besides the ones already mentioned?

A2: Yes, another method utilizes the photochemical cross-coupling of alkyl cobaloximes with maleic anhydrides. This approach can be carried out with or without diphenyl disulfide (PhSSPh) and offers a relatively short and efficient route to the target anhydride. []

Q3: What is the significance of this compound in a biological context?

A3: While the provided research focuses on the synthesis of this compound, one paper highlights its relevance as a precursor to Chaetomellic acid A, a known inhibitor of Ras farnesyl protein transferase. [] This enzyme plays a crucial role in the development and progression of certain cancers, making its inhibitors of significant interest for potential therapeutic applications.

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